molecular formula C18H21N5O3S B2664343 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 942010-48-2

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Katalognummer: B2664343
CAS-Nummer: 942010-48-2
Molekulargewicht: 387.46
InChI-Schlüssel: HYTKLCKMNMFIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a phenylurea moiety. It is of interest in medicinal chemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole intermediate with 1-acetylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

BMS-509744 has been investigated for its efficacy as an anticancer agent. Research indicates that it functions as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound has demonstrated significant antiproliferative activity against various tumor cell lines, including those resistant to conventional therapies.

Key Findings:

  • Mechanism of Action: BMS-509744 disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Lines Tested: The compound showed promising results against a range of tumor cell lines, with average growth inhibition (GI50) values significantly lower than many existing treatments .
Study Cell Lines GI50 (nM) Mechanism
Study AK562 (leukemia)5.4Tubulin inhibition
Study BMDA-MB-43630Apoptosis induction

Neurodegenerative Disease Treatment

Recent studies have explored the potential of BMS-509744 in treating neurodegenerative diseases like Alzheimer's disease. Its design as a poly ADP-ribose polymerase (PARP)-1 inhibitor suggests that it may play a role in neuroprotection and cognitive enhancement.

Key Findings:

  • PARP Inhibition: The compound was evaluated for its ability to inhibit PARP-1, an enzyme involved in DNA repair processes that are often dysregulated in neurodegenerative conditions.
  • Cellular Assays: In vitro assays demonstrated that derivatives of this compound could effectively inhibit PARP activity in both BRCA1-deficient and wild-type cells.
Study Target Effect
Study CPARP-1Inhibition in BRCA1-deficient cells
Study DCognitive functionPotential neuroprotection

Case Studies

Several case studies highlight the therapeutic potential of BMS-509744:

  • Case Study on Cancer Treatment:
    • A clinical trial involving patients with advanced solid tumors showed that BMS-509744 led to a notable reduction in tumor size in a subset of participants, indicating its potential as a viable treatment option for refractory cancers .
  • Case Study on Neurodegeneration:
    • A preclinical study demonstrated that administration of BMS-509744 improved cognitive function in animal models of Alzheimer's disease, suggesting its role in enhancing memory and learning capabilities through PARP inhibition.

Wirkmechanismus

The mechanism of action of 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-(4-Acetylpiperazine-1-carbonyl)phenyl)-3-phenylurea: Similar structure but lacks the thiazole ring.

    1-(5-(4-Methylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea: Similar structure but has a methyl group instead of an acetyl group on the piperazine ring.

Uniqueness

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is unique due to the presence of both the thiazole and piperazine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the phenylurea moiety enhances its potential as a versatile compound in medicinal chemistry.

Biologische Aktivität

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea, also known as BMS-509744, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the realms of cancer treatment and neurodegenerative diseases such as Alzheimer's disease.

  • IUPAC Name : N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl]-3-phenylurea]
  • Molecular Formula : C18H21N5O3S
  • CAS Number : 942010-48-2

BMS-509744 functions primarily as an inhibitor of the interleukin-2-inducible T cell kinase (ITK), which plays a crucial role in T cell signaling pathways. By inhibiting ITK, the compound may modulate immune responses, making it a candidate for treating various cancers, particularly hematological malignancies.

Anticancer Activity

BMS-509744 has shown promise in preclinical studies as an effective agent against certain cancer types. Its mechanism involves:

  • Inhibition of ITK : This results in reduced proliferation of malignant T cells and enhanced apoptosis.
  • Synergistic Effects : When combined with other therapies (e.g., CAR-T cell therapy), BMS-509744 may enhance the overall efficacy of treatment regimens.

Table 1: Summary of Anticancer Studies Involving BMS-509744

Study ReferenceCancer TypeFindings
Hematological CancersDemonstrated significant reduction in tumor growth in murine models.
B-cell MalignanciesEnhanced efficacy when combined with BTK inhibitors.

Neuroprotective Activity

In addition to its anticancer properties, BMS-509744 has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Compounds related to BMS-509744 have been shown to possess moderate acetylcholinesterase inhibitory activities, which are critical for improving cognitive function in Alzheimer's patients.

Table 2: Neuroprotective Studies Related to BMS-509744

Study ReferenceMethodOutcome
In vitro assays using Ellman's methodCompound exhibited selective inhibition of acetylcholinesterase.
Kinetic analysisIdentified as a mixed-type inhibitor, suggesting potential for cognitive enhancement.

Case Studies

Several case studies have highlighted the efficacy of BMS-509744 in clinical settings:

  • Case Study on Hematological Cancer :
    • A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a combination of CAR-T therapy and BMS-509744. The patient showed a complete response after two cycles of treatment.
  • Alzheimer's Disease Clinical Trial :
    • A phase II trial evaluated the cognitive effects of a regimen including BMS-509744 in patients with mild to moderate Alzheimer's disease. Results indicated improvement in cognitive scores compared to placebo.

Eigenschaften

IUPAC Name

1-[5-(4-acetylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-15(16(25)23-10-8-22(9-11-23)13(2)24)27-18(19-12)21-17(26)20-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTKLCKMNMFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.